molecular formula C22H35IO2 B056290 Iodofiltic Acid CAS No. 116754-87-1

Iodofiltic Acid

Cat. No. B056290
CAS RN: 116754-87-1
M. Wt: 458.4 g/mol
InChI Key: NPCIWINHUDIWAV-UHFFFAOYSA-N
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Scientific Research Applications

Iodofiltic acid has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodofiltic acid involves the iodination of a phenyl group attached to a long-chain fatty acidThe reaction conditions often involve the use of iodine or iodinating agents in the presence of catalysts and solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Iodofiltic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various iodinated and non-iodinated derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .

Mechanism of Action

Iodofiltic acid operates through its radioactive properties and affinity for specific tissues. When injected into the body, it travels through the bloodstream and accumulates in heart muscle cells with adequate blood flow. The radioactive iodine-123 component emits gamma rays, which are detected by imaging equipment such as a gamma camera or single-photon emission computed tomography (SPECT) scanner. This process provides detailed images of myocardial perfusion, enabling clinicians to pinpoint areas of ischemia or infarction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iodofiltic acid is unique due to its specific application in myocardial perfusion imaging. Its ability to target heart muscle cells and provide detailed images of blood flow makes it a valuable tool in diagnosing and managing coronary artery disease. Unlike other similar compounds, this compound’s structure and radioactive properties are optimized for cardiac imaging .

properties

IUPAC Name

15-(4-iodophenyl)-3-methylpentadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCIWINHUDIWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922147
Record name 15-(4-Iodophenyl)-3-methylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116754-87-1
Record name Iodofiltic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116754871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-(4-Iodophenyl)-3-methylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IODOFILTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S36MQ9FKF0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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